2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(13-6-9-18-10-7-13)16-8-5-12-3-1-2-4-14(12)11-16/h1-4,13H,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQCLKOSEICJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with oxane-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane-4-carbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The tetrahydroisoquinoline scaffold has been extensively studied for its pharmacological properties. Compounds within this class exhibit a wide range of biological activities, including:
- Antitumor Activity : Several derivatives have shown significant anticancer effects. The incorporation of oxane groups can enhance their efficacy by modifying their interaction with biological targets .
- Antiviral Properties : Recent investigations into the antiviral potential of tetrahydroisoquinoline derivatives have highlighted their activity against various strains of coronaviruses. Initial studies indicate promising results for compounds similar to 2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline .
- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies illustrate the applications and potential of this compound:
- Antitumor Investigation :
- Antiviral Screening :
- Neuroprotective Studies :
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Antitumor Activity | Significant in vitro cytotoxicity | Other tetrahydroisoquinolines |
| Antiviral Activity | Effective against coronaviruses | Piperidinones |
| Neuroprotective Effects | Promising results in reducing oxidative stress | Other neuroprotective agents |
Mechanism of Action
The mechanism of action of 2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane-4-carbonyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activity, or interference with metabolic processes .
Comparison with Similar Compounds
Key Observations :
Neurotoxicity and Parkinsonism Relevance
- N-Methyl-THIQ Derivatives: Exhibit cytotoxicity in PC12h cells (IC₅₀: 100 μM) via N-methylisoquinolinium ion formation, a process catalyzed by monoamine oxidase (MAO) .
- 6,7-Dihydroxy-THIQs: More potent neurotoxins (e.g., salsolinols) than N-methyl-THIQ, reducing tyrosine hydroxylase activity at lower concentrations (10–100 μM) .
- 2-(Oxane-4-carbonyl)-THIQ : Likely less neurotoxic than N-methyl derivatives due to the absence of a methyl group prone to oxidation. However, the carbonyl may enhance binding to MAO or other enzymes .
Enzyme Inhibition and Therapeutic Potential
- 4-Heteroaryl THIQs: Act as triple reuptake inhibitors (serotonin, norepinephrine, dopamine) with IC₅₀ values < 100 nM, synthesized via Suzuki coupling .
Metabolic and Pharmacokinetic Profiles
- TIQ and 1MeTIQ : Rapid BBB penetration (brain concentration 4.5× blood); >70% excreted unchanged, with hydroxylation at position 4 as the primary metabolic pathway .
- N-Methyl-THIQ: Metabolized to N-methylisoquinolinium ion, which depletes ATP in neuronal cells .
- 2-(Oxane-4-carbonyl)-THIQ : The oxane group may slow metabolism (similar to bulky substituents in 4-heteroaryl THIQs ), but BBB penetration could be reduced compared to N-methyl-THIQ .
Biological Activity
2-(Oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of Tetrahydroisoquinoline Compounds
Tetrahydroisoquinolines are known for their structural diversity and biological significance. They exhibit a wide range of pharmacological properties including antitumor, anticonvulsant, anti-inflammatory, and antiviral activities. The structural modifications of THIQ derivatives can lead to enhanced biological efficacy against various diseases.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives. For instance, a series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated promising antiviral activity compared to close analogues such as piperidinones .
Anticancer Properties
THIQ compounds have been shown to inhibit cyclin-dependent kinases (CDK4/6), which are critical in cell cycle regulation. One study reported that certain tetrahydroisoquinoline scaffolds exhibited moderate inhibition of CDK4/6 with inhibition constants (Ki) of 2.8 µM and 6.41 µM for lead candidates . This suggests potential applications in cancer therapy.
Neuroprotective Effects
The neuroprotective properties of THIQ derivatives have also been documented. They have been investigated for their effects on neurodegenerative disorders such as Alzheimer's disease. Compounds derived from THIQ have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration .
Structure–Activity Relationship (SAR)
The biological activity of THIQ compounds is closely related to their chemical structure. Modifications at specific positions on the isoquinoline ring can significantly affect their potency and selectivity against various biological targets. For example:
| Substituent Position | Effect | Example Activity |
|---|---|---|
| 1 | Enhances AChE inhibition | Neuroprotective effects |
| 2 | Increases CDK4/6 inhibition | Anticancer activity |
| 3 | Modulates antiviral properties | Activity against coronaviruses |
| 4 | Influences anti-inflammatory effects | Potential therapeutic applications |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds derived from THIQ can inhibit key enzymes like AChE and CDK4/6, leading to reduced cell proliferation in cancer cells and improved neurotransmission in neurodegenerative conditions.
- Interaction with Receptors : THIQ derivatives may act as ligands for various receptors involved in signaling pathways that regulate inflammation and apoptosis.
- Antiviral Mechanisms : The antiviral activity is likely mediated through interference with viral replication processes or modulation of host immune responses.
Case Studies
- Antiviral Study : In a comparative analysis of THIQ derivatives against human coronaviruses, specific compounds showed significant inhibition rates compared to traditional antiviral agents. This study emphasizes the need for further exploration into THIQ-based therapies for viral infections .
- Cancer Research : A recent investigation into the effects of THIQ on cancer cell lines revealed that certain derivatives not only inhibited CDK4/6 but also induced apoptosis in malignant cells .
Q & A
Basic: What are the common synthetic routes for preparing 2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline derivatives?
Methodological Answer:
Synthesis typically involves multi-component reactions (MCRs) or ring-expansion strategies. For example:
- Ring expansion of dihydroisoquinoline pseudo-bases : A one-pot method using 3,4-dihydroisoquinoline derivatives and acylating agents can yield tetrahydroisoquinoline scaffolds via ring opening and reclosure .
- Aza-Friedel-Crafts reactions : Solvent-free reactions between 3,4-dihydroisoquinoline and naphthols generate functionalized tetrahydroisoquinolines with high regioselectivity .
- Castagnoli-Cushman reaction : This MCR combines imines, anhydrides, and nucleophiles to produce 1-oxo-tetrahydroisoquinoline-4-carboxylic acid derivatives, which can be further functionalized .
Basic: What analytical techniques are critical for characterizing the stereochemistry of tetrahydroisoquinoline derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves absolute configurations and confirms conformational preferences (e.g., axial vs. equatorial substituents) .
- NMR spectroscopy : - and -NMR are used to assign stereoisomers by analyzing coupling constants and NOE interactions .
- Chiral HPLC : Separates enantiomers for enantioselectivity studies, particularly in Brønsted acid-catalyzed syntheses .
Advanced: How can enantioselective synthesis of 2-(oxane-4-carbonyl)-tetrahydroisoquinolines be optimized?
Methodological Answer:
- Brønsted acid catalysis : Chiral phosphoric acids catalyze transfer hydrogenations of ketimines, achieving >90% enantiomeric excess (ee) in some cases .
- Organocatalytic strategies : Proline derivatives or cinchona alkaloids can induce asymmetry in Pictet-Spengler-type cyclizations .
- Reaction parameter tuning : Solvent polarity, temperature, and catalyst loading significantly impact ee. For example, non-polar solvents enhance stereocontrol in hydrogen-bond-mediated reactions .
Advanced: What methodologies are used to evaluate the biological activity of tetrahydroisoquinoline derivatives?
Methodological Answer:
- In vitro assays :
- In vivo models :
Advanced: How can researchers resolve contradictions in reported bioactivity data for tetrahydroisoquinoline analogs?
Methodological Answer:
- Comparative structural analysis : Use X-ray crystallography or computational docking to identify critical substituent interactions (e.g., methoxy groups enhancing receptor binding vs. steric hindrance reducing activity) .
- Dose-response reevaluation : Test compounds across a broader concentration range to account for nonlinear effects .
- Meta-analysis of SAR : Systematically compare substituent effects (e.g., 4-carbonyl vs. 7-chloro derivatives) using published structure-activity relationship (SAR) data .
Basic: What safety protocols are essential when handling tetrahydroisoquinoline derivatives?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal .
- Waste disposal : Follow institutional guidelines for halogenated or toxic byproducts (e.g., iodinated intermediates) .
Advanced: How can computational methods enhance the design of tetrahydroisoquinoline-based therapeutics?
Methodological Answer:
- Molecular dynamics simulations : Predict binding modes to target proteins (e.g., opioid receptors) and optimize ligand-receptor interactions .
- DFT calculations : Analyze reaction mechanisms (e.g., aza-Friedel-Crafts) to identify rate-limiting steps and improve synthetic efficiency .
- QSAR modeling : Correlate electronic or steric parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
Basic: What strategies improve the yield of tetrahydroisoquinoline derivatives in multi-step syntheses?
Methodological Answer:
- Protecting group chemistry : Temporarily block reactive sites (e.g., amines) to prevent side reactions during acylations .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in MCRs .
Advanced: How do steric and electronic effects influence the reactivity of tetrahydroisoquinoline scaffolds?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., biphenyl groups) enforce axial conformations, reducing nucleophilic attack at the carbonyl .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the 4-carbonyl position, facilitating nucleophilic additions .
- Conformational analysis : Half-chair vs. boat conformations impact reactivity, as shown in X-ray studies of substituted derivatives .
Advanced: What techniques validate the purity of tetrahydroisoquinoline derivatives for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
